molecular formula C13H18N2O4S B5751014 [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide

[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide

Cat. No. B5751014
M. Wt: 298.36 g/mol
InChI Key: VBGCRFGIRKIOQU-UHFFFAOYSA-N
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Description

[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide, also known as MPSF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. MPSF is a sulfonamide derivative that contains a formamide functional group and a piperidine ring.

Mechanism of Action

The mechanism of action of [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide is not fully understood. However, it is believed to inhibit enzyme activity by binding to the active site of the enzyme. [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide has been shown to exhibit competitive inhibition against carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide has also been shown to exhibit antibacterial activity against various strains of bacteria, including Helicobacter pylori.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide in lab experiments is its potent inhibitory activity against enzymes. This makes it a useful tool for studying enzyme kinetics and inhibition. However, one of the limitations of using [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide is its potential toxicity. It is important to use appropriate safety measures when handling [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide in the lab.

Future Directions

There are several future directions for the study of [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide. One potential direction is to further investigate its potential as an anti-cancer agent. Another direction is to study its potential as an antibacterial agent. Additionally, the synthesis of new derivatives of [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide could lead to the discovery of compounds with even greater inhibitory activity against enzymes.

Synthesis Methods

[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide can be synthesized through a multistep reaction starting from 2-methoxy-4-nitrobenzenesulfonyl chloride. The reaction involves the reduction of the nitro group to an amino group, followed by the formation of the piperidine ring through a cyclization reaction. The final step involves the formation of the formamide functional group through the reaction of the amine group with formic acid.

Scientific Research Applications

[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and urease. [2-methoxy-4-(1-piperidinylsulfonyl)phenyl]formamide has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(2-methoxy-4-piperidin-1-ylsulfonylphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-13-9-11(5-6-12(13)14-10-16)20(17,18)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGCRFGIRKIOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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